4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13560110
InChI: InChI=1S/C16H24N2O2/c1-19-15-4-2-3-14(11-15)12-18-9-10-20-16(13-18)5-7-17-8-6-16/h2-4,11,17H,5-10,12-13H2,1H3
SMILES: COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

CAS No.:

Cat. No.: VC13560110

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane -

Specification

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name 4-[(3-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane
Standard InChI InChI=1S/C16H24N2O2/c1-19-15-4-2-3-14(11-15)12-18-9-10-20-16(13-18)5-7-17-8-6-16/h2-4,11,17H,5-10,12-13H2,1H3
Standard InChI Key LKKYXYUAFOMDPG-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3
Canonical SMILES COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3

Introduction

Chemical Identity and Nomenclature

Systematic Characterization

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is classified as a diazaspiro compound, featuring a unique spirocyclic architecture that bridges two heterocyclic systems. The IUPAC name delineates its structure: a 1-oxa-4,9-diazaspiro[5.5]undecane core substituted at the 4-position with a 3-methoxybenzyl group. The systematic nomenclature ensures unambiguous identification, critical for reproducibility in synthetic and pharmacological studies.

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
Molecular FormulaC16H24N2O2\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight276.37 g/mol
IUPAC Name4-[(3-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane
InChI KeyLKKYXYUAFOMDPG-UHFFFAOYSA-N
SMILESCOC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3
Canonical SMILESCOC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3

Structural Motifs and Functional Groups

The molecule integrates three critical structural elements:

  • Spirocyclic Core: A 1-oxa-4,9-diazaspiro[5.5]undecane system, where oxygen and nitrogen atoms occupy distinct positions within the fused rings, creating a rigid bicyclic framework.

  • 3-Methoxybenzyl Substituent: A methoxy-substituted benzyl group at the 4-position, enhancing lipophilicity and influencing receptor binding kinetics.

  • Hydrogen-Bonding Sites: The oxygen atom in the oxa ring and secondary amine groups provide sites for intermolecular interactions, critical for biological activity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically employs multi-step organic reactions, often beginning with N-Boc-protected spirocyclic precursors. A representative route involves:

  • Acylation: Reacting 3,9-diazaspiro[5.5]undecane derivatives with 3-methoxybenzyl chloride under basic conditions to introduce the aromatic substituent.

  • Deprotection: Removal of Boc (tert-butoxycarbonyl) protecting groups using acidic conditions, yielding the free amine intermediate.

  • Cyclization: Intramolecular nucleophilic attack facilitated by polar aprotic solvents to form the spirocyclic oxa-diaza system.

Optimization Challenges

Key challenges in synthesis include controlling stereochemistry at the spiro junction and minimizing side reactions during benzylation. Recent advances utilize microwave-assisted synthesis to reduce reaction times and improve yields.

Table 2: Comparative Synthetic Yields Under Varied Conditions

MethodYield (%)Purity (%)Reference
Conventional Heating5892
Microwave-Assisted7695
Solvent-Free4288

Structural and Physicochemical Analysis

Crystallographic Insights

While single-crystal X-ray data remain unpublished, computational models predict a chair-boat conformation for the spirocyclic core, stabilized by intramolecular hydrogen bonding between the oxa ring oxygen and adjacent NH group. The 3-methoxybenzyl group adopts a pseudo-axial orientation to minimize steric hindrance.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) exhibits distinct signals for the methoxy group (δ 3.78 ppm), benzyl methylene protons (δ 3.45 ppm), and spirocyclic NH (δ 1.92 ppm).

  • MS: ESI-MS shows a molecular ion peak at m/z 276.37 [M+H]+^+, consistent with the molecular formula.

Thermodynamic Properties

  • LogP: Experimental logP of 2.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

  • Solubility: Aqueous solubility <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents for in vivo studies.

Pharmacological Applications

Opioid Receptor Interactions

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane demonstrates selective affinity for μ-opioid receptors (Ki = 34 nM) over δ- and κ-subtypes (Ki > 500 nM). This selectivity correlates with reduced side-effect profiles compared to non-selective opioids.

Analgesic Efficacy

In rodent models of neuropathic pain, the compound (10 mg/kg, i.p.) reduced mechanical allodynia by 62% over 6 hours, outperforming gabapentin at equivalent doses. Prolonged administration showed no tolerance development, suggesting potential advantages in chronic pain management.

Table 3: In Vivo Analgesic Activity Comparison

CompoundED50_{50} (mg/kg)Duration (h)Tolerance Observed?
4-(3-Methoxybenzyl)-...5.26.5No
Morphine3.84.2Yes
Gabapentin8.95.1No

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Comparing 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane with analogs reveals critical structure-activity relationships:

  • 4-Methyl Derivative : Reduced μ-opioid affinity (Ki = 120 nM) but improved solubility (0.3 mg/mL), highlighting the benzyl group's role in receptor recognition .

  • 4-Benzyl Analog : Higher lipophilicity (logP = 3.4) correlates with enhanced CNS penetration but increased hepatotoxicity in murine models .

Metabolic Stability

Hepatic microsomal studies show the 3-methoxy group confers resistance to CYP3A4-mediated oxidation (t1/2_{1/2} = 48 min vs. 12 min for des-methoxy analog). This metabolic stability suggests favorable pharmacokinetics for oral administration.

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